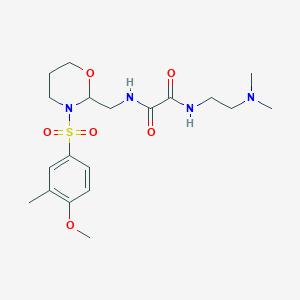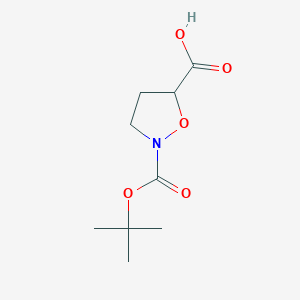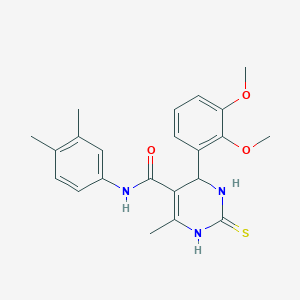
4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives, similar to the compound , often involves multicomponent reactions, such as the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, β-keto ester, and urea or thiourea. For example, sodium hydrogen sulfate has been used as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, showcasing the utility of nontoxic catalysts in these reactions (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of tetrahydropyrimidine derivatives. For instance, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed, revealing insights into the conformation and hydrogen bond interactions that stabilize these molecules (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of tetrahydropyrimidine derivatives can be diverse, depending on their functional groups. Reactions may include alkylation, where the sulfur atom of the thioxo group is a common site for modification. For example, pyrimidine-5-carboxamide derivatives were synthesized through the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives of 1,3-dicarbonyl compounds, demonstrating the versatility of these molecules in synthetic chemistry (Dotsenko et al., 2013).
Physical Properties Analysis
The physical properties of tetrahydropyrimidine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their substituents. Spectroscopic and thermal analyses provide insights into these properties. For example, n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystals were studied for their spectroscopic, thermal, and dielectric properties, shedding light on the stability and behavior of these compounds under various conditions (Vyas et al., 2013).
科学的研究の応用
Synthesis and Biological Activities
Novel heterocyclic compounds derived from similar molecular structures have been synthesized with the intention of discovering new analgesic and anti-inflammatory agents. These compounds exhibit significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac in some cases (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Research has also been conducted on similar tetrahydropyrimidine derivatives for their antimicrobial properties. Compounds synthesized through the reaction of various aldehydes and thiourea demonstrated significant inhibition against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Akbari et al., 2008).
Crystal Structure Analysis
The crystal structure of related compounds has been determined, providing insight into their molecular conformation which can be crucial for understanding their mechanism of action. Such studies offer a foundation for designing molecules with specific biological activities (Ji, 2006).
Synthesis Techniques and Applications
Innovative synthesis methods have been developed for the preparation of tetrahydropyrimidine derivatives, using environmentally benign catalysts. These methods not only provide a greener approach to chemical synthesis but also open new pathways for creating compounds with potential pharmaceutical applications (Gein et al., 2018).
Spectroscopic and Thermal Studies
Detailed spectroscopic and thermal analyses of tetrahydropyrimidine derivatives have been conducted to understand their physical properties and stability. Such studies are essential for determining the practical applications of these compounds in pharmaceutical formulations (Vyas et al., 2013).
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-9-10-15(11-13(12)2)24-21(26)18-14(3)23-22(29)25-19(18)16-7-6-8-17(27-4)20(16)28-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMBCBHADZYPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)
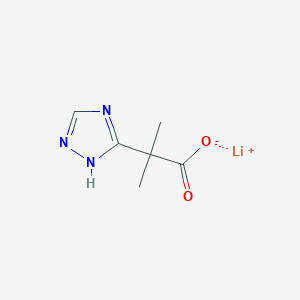
![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
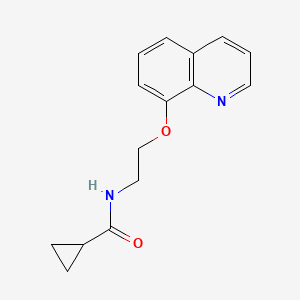
![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

